Cas no 18706-25-7 (4-Bromo-2-(trifluoromethyl)quinoline)
4-Bromo-2-(trifluoromethyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-(trifluoromethyl)quinoline
- 2-Trifluoromethyl-4-bromoquinoline
- Quinoline,4-bromo-2-(trifluoromethyl)-
- 4-Bromo-2-(trifluoromethyl)-1-azanaphthalene
- CS-0356507
- A813108
- SCHEMBL2657337
- AKOS015835389
- FT-0645957
- AMY4776
- MFCD00277488
- DTXSID10506043
- AB05901
- SY128208
- 18706-25-7
- PS-7249
- J-514599
- 4-bromanyl-2-(trifluoromethyl)quinoline
- C13567
- DB-065590
- 2-(Trifluoromethyl)-4-bromo-quinoline
-
- MDL: MFCD00277488
- Inchi: 1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H
- InChI Key: JRTGGNDDSKKPQE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)(F)F)N=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 274.95600
- Monoisotopic Mass: 274.95575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.658
- PSA: 12.89000
- LogP: 4.01610
4-Bromo-2-(trifluoromethyl)quinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-2-(trifluoromethyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM227974-5g |
4-Bromo-2-(trifluoromethyl)quinoline |
18706-25-7 | 95% | 5g |
$523 | 2021-08-04 | |
| Chemenu | CM227974-1g |
4-Bromo-2-(trifluoromethyl)quinoline |
18706-25-7 | 95% | 1g |
$85 | 2023-01-02 | |
| Chemenu | CM227974-5g |
4-Bromo-2-(trifluoromethyl)quinoline |
18706-25-7 | 95% | 5g |
$341 | 2023-01-02 | |
| abcr | AB468512-250 mg |
4-Bromo-2-(trifluoromethyl)quinoline, min. 95%; . |
18706-25-7 | 250mg |
€92.30 | 2023-06-15 | ||
| Apollo Scientific | PC49117-250mg |
4-Bromo-2-(trifluoromethyl)quinoline |
18706-25-7 | 96% | 250mg |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC49117-1g |
4-Bromo-2-(trifluoromethyl)quinoline |
18706-25-7 | 96% | 1g |
£52.00 | 2025-02-21 | |
| Apollo Scientific | PC49117-5g |
4-Bromo-2-(trifluoromethyl)quinoline |
18706-25-7 | 96% | 5g |
£213.00 | 2025-02-21 | |
| abcr | AB468512-1 g |
4-Bromo-2-(trifluoromethyl)quinoline, min. 95%; . |
18706-25-7 | 1g |
€146.00 | 2023-06-15 | ||
| abcr | AB468512-5 g |
4-Bromo-2-(trifluoromethyl)quinoline, min. 95%; . |
18706-25-7 | 5g |
€448.40 | 2023-06-15 | ||
| abcr | AB468512-10 g |
4-Bromo-2-(trifluoromethyl)quinoline; min. 95% |
18706-25-7 | 10g |
€1,421.00 | 2022-06-10 |
4-Bromo-2-(trifluoromethyl)quinoline Suppliers
4-Bromo-2-(trifluoromethyl)quinoline Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-Bromo-2-(trifluoromethyl)quinoline
Introduction to 4-Bromo-2-(trifluoromethyl)quinoline (CAS No. 18706-25-7) in Modern Chemical and Pharmaceutical Research
4-Bromo-2-(trifluoromethyl)quinoline, identified by the chemical abstracts service number 18706-25-7, is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds known for their broad spectrum of biological activities. The structural features of 4-Bromo-2-(trifluoromethyl)quinoline, particularly the presence of a bromine substituent at the 4-position and a trifluoromethyl group at the 2-position, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The bromine atom in 4-Bromo-2-(trifluoromethyl)quinoline serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are widely employed in the synthesis of complex molecular architectures, enabling the creation of novel pharmacophores with enhanced biological activity. The trifluoromethyl group, on the other hand, is known to improve metabolic stability, lipophilicity, and binding affinity to biological targets. This dual functionality makes 4-Bromo-2-(trifluoromethyl)quinoline an attractive building block for the design of next-generation therapeutics.
In recent years, quinoline derivatives have been extensively studied for their potential in treating various diseases, including infectious diseases, cancer, and neurological disorders. The structural motif of quinoline is found in several FDA-approved drugs, such as chloroquine and mefloquine, which have been used for decades to combat malaria. The introduction of halogenated substituents, such as bromine and trifluoromethylation, has further expanded the therapeutic applications of quinolines by modulating their pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of 4-Bromo-2-(trifluoromethyl)quinoline is its utility in the development of anticancer agents. Quinoline derivatives have demonstrated efficacy against multiple cancer types by inhibiting key signaling pathways involved in tumor growth and progression. For instance, studies have shown that quinoline-based compounds can target tyrosine kinases, which are overexpressed in various cancers. The presence of both bromine and trifluoromethyl groups in 4-Bromo-2-(trifluoromethyl)quinoline enhances its ability to interact with these targets, leading to increased potency and selectivity.
Recent advancements in computational chemistry and machine learning have enabled the rapid identification of novel drug candidates from large chemical libraries. 4-Bromo-2-(trifluoromethyl)quinoline has been identified as a promising lead compound through virtual screening approaches due to its favorable physicochemical properties and known biological activity. Experimental validation of these computationally derived hits has confirmed their potential as starting points for drug development programs.
The synthesis of 4-Bromo-2-(trifluoromethyl)quinoline can be achieved through multiple routes, each offering distinct advantages depending on scalability and purity requirements. One common method involves the bromination of 2-trifluoromethylquinoline using bromine or N-bromosuccinimide (NBS). This reaction proceeds under mild conditions and provides good yields when carried out in an inert solvent such as carbon tetrachloride or dichloromethane. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the bromine atom at the 4-position while preserving the trifluoromethyl group.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures can significantly alter their biological behavior by affecting electronic distribution, lipophilicity, and metabolic stability. In particular, trifluoromethylation is a powerful tool for enhancing drug-like properties. The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)quinoline contributes to its high lipophilicity, which is often correlated with improved oral bioavailability. Additionally, fluorinated compounds tend to exhibit greater resistance to metabolic degradation by enzymes such as cytochrome P450.
Current research efforts are focused on developing more efficient synthetic routes for fluorinated quinolines while minimizing environmental impact. Green chemistry principles are being increasingly adopted in drug synthesis to reduce waste and hazardous byproducts. For example, catalytic methods that employ recyclable catalysts or solvent-free conditions are being explored as alternatives to traditional synthetic approaches.
The biological activity of 4-Bromo-2-(trifluoromethyl)quinoline has been investigated across multiple disease models. Preclinical studies have demonstrated its potential in inhibiting viral replication by targeting host cell enzymes essential for viral replication cycles. Quinoline derivatives have also shown promise in treating bacterial infections by interfering with bacterial DNA gyrase and topoisomerases. These mechanisms highlight the versatility of quinolines as scaffolds for antimicrobial agents.
In conclusion,4-Bromo-2-(trifluoromethyl)quinoline (CAS No. 18706-25-7) represents a valuable compound in the arsenal of medicinal chemists due to its unique structural features and broad range of biological activities. Its utility as a scaffold for drug discovery is underscored by recent advances in synthetic methodologies and computational screening techniques. As research continues to uncover new therapeutic applications for quinoline derivatives,4-Bromo-2-(trifluoromethyl)quinoline is poised to play a significant role in the development of next-generation therapeutics targeting infectious diseases, cancer, and other debilitating conditions.
18706-25-7 (4-Bromo-2-(trifluoromethyl)quinoline) Related Products
- 31009-33-3(4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline)
- 176722-72-8(7-Bromo-2-(trifluoromethyl)quinoline)
- 176722-64-8(6-bromo-2-(trifluoromethyl)quinoline)
- 260973-04-4(4-Bromo-8-methyl-2-(trifluoromethyl)quinoline)
- 57124-19-3(4-Bromo-7-chloro-2-(trifluoromethyl)quinoline)
- 50509-76-7(4-Bromo-2-trifluoromethylbenzo[h]quinoline)
- 35853-48-6(2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97%)
- 18706-32-6(4-Bromo-6-chloro-2-(trifluoromethyl)quinoline)
- 50509-86-9( )
- 18706-27-9(4-Bromo-6-methyl-2-(trifluoromethyl)quinoline)